2-(Chloromethyl)-8-methoxyquinoline

Description

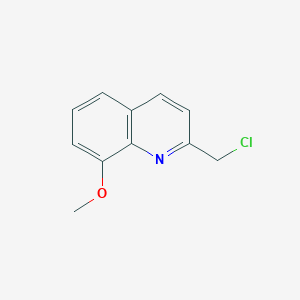

2-(Chloromethyl)-8-methoxyquinoline is a quinoline derivative featuring a chloromethyl (-CH2Cl) substituent at position 2 and a methoxy (-OCH3) group at position 7. Quinoline derivatives are renowned for their versatility in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

2-(chloromethyl)-8-methoxyquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7H2,1H3 |

InChI Key |

PQDXVFTWXOMCOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

2-Chloro-8-methoxyquinoline-3-carbaldehyde

- Structure : Chloro (-Cl) at position 2, formyl (-CHO) at position 3, and methoxy at position 8.

- Synthesis : Prepared via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) .

- Crystallography: Monoclinic crystal system (space group P21/n), with unit cell parameters a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.802° .

- Reactivity : The formyl group allows for nucleophilic additions, contrasting with the chloromethyl group in the target compound, which is prone to nucleophilic substitution.

2-Isopropyl-8-methoxyquinoline

- Structure : Isopropyl (-CH(CH3)2) at position 2 and methoxy at position 8.

- Physicochemical Properties: Molecular formula C13H15NO (MW = 201.26). The bulky isopropyl group increases steric hindrance, reducing reactivity compared to the chloromethyl derivative .

5-Bromo-8-methoxy-2-methylquinoline

- Structure : Bromo (-Br) at position 5, methyl (-CH3) at position 2, and methoxy at position 8.

Substituent Variations at Position 8

8-Chloro-7-methoxyquinoline

- Structure : Chloro at position 8 and methoxy at position 5.

- Properties : Positional isomerism significantly alters electronic effects; the 8-chloro group may act as a stronger electron-withdrawing substituent compared to 8-methoxy .

6-Methoxyquinoline and 8-Methoxyquinoline

- Photophysical Behavior: 8-Methoxyquinoline exhibits unique excited-state proton transfer dynamics due to intramolecular hydrogen bonding, unlike 6-methoxyquinoline. This property is exploited in fluorescence-based sensors and PDE4 inhibitors .

Functionalized Derivatives

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline

- Structure : Chloro at position 2, methyl at position 8, and an aniline-derived side chain.

- Synthesis : Imine reduction using NaBH3CN at pH 6, highlighting the utility of chloro/methyl substituents in generating bioactive amines .

4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline

- Structure : Thiazole ring at position 2, chloro at position 4, and methyl at position 8.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.